A Technical Guide to 2-(2-Fluoro-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthetic Considerations
A Technical Guide to 2-(2-Fluoro-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthetic Considerations
Executive Summary: This document provides a detailed technical overview of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a substituted aryloxyacetic acid of significant interest to researchers in synthetic chemistry, drug discovery, and agrochemical development. The aryloxyacetic acid scaffold is a well-established pharmacophore and herbicidal core structure, and the strategic incorporation of fluorine and nitro groups onto this framework offers a powerful method for modulating molecular properties. This guide elucidates the compound's molecular structure, details its physicochemical properties, outlines a robust synthetic pathway, and discusses its chemical reactivity and potential applications as a versatile building block for more complex molecules. All technical claims are supported by references to established chemical principles and data from analogous compounds.
Introduction: The Strategic Importance of Substituted Aryloxyacetic Acids
The aryloxyacetic acid scaffold is a foundational structure in a multitude of biologically active molecules. This chemical framework first gained prominence with the discovery of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic plant hormones that induce uncontrolled growth in broadleaf weeds.[1] Beyond agriculture, this motif is a fertile ground for medicinal chemistry, with derivatives being investigated for anti-inflammatory, antibacterial, and antihypertensive properties.[2]
The true power of this scaffold lies in the ability to strategically modify the aromatic ring with functional groups that fine-tune the molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 2-(2-Fluoro-5-nitrophenoxy)acetic acid, incorporates two such high-impact functionalities:
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Fluorine: The substitution of hydrogen with fluorine is a cornerstone of modern drug design. Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's pKa, dipole moment, and metabolic stability (by blocking sites of oxidative metabolism). It can also engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.
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Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. Critically, it also serves as a versatile synthetic handle, readily undergoing reduction to an amine, which opens a gateway to a vast array of subsequent chemical transformations.
This unique combination of a phenoxyacetic acid core, a fluorine atom, and a nitro group makes 2-(2-Fluoro-5-nitrophenoxy)acetic acid a valuable and reactive intermediate for constructing novel, high-value molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. While specific experimental data for 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Structural Elucidation
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IUPAC Name: 2-(2-Fluoro-5-nitrophenoxy)acetic acid
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Molecular Formula: C₈H₆FNO₅
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Molecular Weight: 215.14 g/mol
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CAS Number: While a specific CAS number for this exact isomer is not readily found in major databases, its isomers such as 2-(5-fluoro-2-nitrophenoxy)acetic acid (CAS 396-03-2) are well-documented.[3] Researchers should exercise diligence in sourcing and characterization.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, derived from data available for structural isomers and computational predictions. These values provide a solid foundation for experimental design, including solvent selection and reaction condition optimization.
| Property | Value (Predicted/Analog Data) | Source/Comment |
| Molecular Weight | 215.14 g/mol | Calculated from Formula: C₈H₆FNO₅ |
| Appearance | White to light yellow solid | Based on analogs like 5-Fluoro-2-nitrophenylacetic acid.[4][5] |
| Melting Point | ~150-160 °C | Range estimated from related isomers. |
| Boiling Point | >340 °C (Predicted) | High value typical for aromatic carboxylic acids.[5] |
| pKa | ~3.7 (Predicted) | The electron-withdrawing groups enhance acidity compared to acetic acid.[5] |
| XLogP3 | ~1.3 | Indicates moderate lipophilicity.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | General property for this class of compounds. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not publicly available, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The aromatic region should display a complex pattern for the three protons on the phenyl ring. The proton ortho to the nitro group will be the most downfield, followed by the others, with coupling constants typical for ortho and meta relationships. A singlet (or narrowly split triplet) would appear around 4.8 ppm for the methylene (-OCH₂-) protons. A broad singlet far downfield (>10 ppm) would correspond to the acidic carboxylic acid proton, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should reveal eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). Six signals will appear in the aromatic region (110-160 ppm), with the carbons attached to the electronegative F, O, and NO₂ groups showing characteristic shifts. One signal for the methylene carbon will appear around 65-70 ppm.
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¹⁹F NMR: As fluorine-19 has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom, likely appearing as a doublet of doublets due to coupling with its two ortho- and meta-protons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several characteristic absorption bands:
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A very broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
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A strong, sharp C=O stretch from 1690-1760 cm⁻¹.
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Asymmetric and symmetric N-O stretches for the nitro group around 1550 cm⁻¹ and 1360 cm⁻¹, respectively.
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A C-O-C (ether) stretch around 1210-1320 cm⁻¹.
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A C-F stretch, typically found in the 1000-1400 cm⁻¹ region.
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Mass Spectrometry (MS): In an ESI-MS experiment under negative ion mode, the dominant ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 214.02. High-Resolution Mass Spectrometry (HRMS) would be crucial to confirm the elemental composition (C₈H₅FNO₅⁻) with high accuracy.
Synthesis and Reactivity
The compound's structure lends itself to a logical and efficient synthesis, and its functional groups dictate a rich and useful reactivity profile.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[7][8] This classic Sₙ2 reaction involves the coupling of a phenoxide with an alkyl halide.[8] In this case, 2-fluoro-5-nitrophenol is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from an acetic acid derivative.
Experimental Protocol (Exemplary):
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Deprotonation: To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate (1.5 eq).[9] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
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Alkylation: Add ethyl bromoacetate (1.1 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup & Isolation (Ester): After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or used directly in the next step.
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Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of aqueous sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC).
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Acidification & Product Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.[1][9] The desired carboxylic acid product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
Key Reactivity Insights
The reactivity of this molecule is dominated by the interplay between its three key functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly "activated" towards nucleophilic attack. The strong electron-withdrawing effect of the nitro group, combined with the ortho-fluoro substituent, makes the carbon atom attached to the fluorine highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than chlorine in this context.[10][11] This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols) to build more complex structures.
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Reduction of the Nitro Group: The nitro group can be cleanly reduced to an aniline using a variety of standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). The resulting amino group is a powerful synthetic handle, enabling reactions such as diazotization, amide coupling, and sulfonamide formation. This transformation is fundamental for converting the initial building block into a wide range of pharmaceutical and agrochemical leads.
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Carboxylic Acid Chemistry: The carboxylic acid moiety can undergo all its characteristic reactions. It can be converted to esters, acid chlorides (using SOCl₂ or (COCl)₂), and amides (using coupling reagents like HATU or EDC). It can also be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Applications and Research Directions
Given its structure, 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not typically an end-product but rather a high-value synthetic intermediate. Its utility lies in its capacity to be elaborated into more complex molecular targets.
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Pharmaceutical Development: As an intermediate, it provides a scaffold for synthesizing compounds targeting a range of biological pathways. The reduction of the nitro group to an amine, followed by acylation or other modifications, is a common strategy in drug discovery. Analogs have been used to create anti-inflammatory and analgesic drugs.[4]
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Agrochemical Synthesis: The phenoxyacetic acid core is a well-known herbicide toxophore.[4] This molecule serves as an excellent starting point for creating new herbicidal candidates by modifying the functional groups to optimize for target specificity and environmental profile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this isomer is not available, the hazards can be reliably inferred from structurally similar compounds, such as other nitrophenylacetic acids.[5][6]
GHS Hazard Classification (Anticipated):
| Pictogram | Class | Hazard Statement |
|
| Skin Irritation, Category 2 | H315: Causes skin irritation |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation |
Recommended Handling Procedures:
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Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong bases and oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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Experiment 06 Williamson Ether Synthesis. [Link]
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The Williamson Ether Synthesis. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]
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Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution? - Vaia. [Link]
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Williamson Ether Synthesis - Chemistry Steps. [Link]
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2-(2-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) - PubChemLite. [Link]
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
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Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in - YouTube. [Link]
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2-Fluoro-5-nitro-benzoic acid - SpectraBase. [Link]
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Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. - Allen. [Link]
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2,2-difluoro-2-(2-methyl-5-nitrophenoxy)acetic acid | Molport-011-986-924. [Link]
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(2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883 - PubChem - NIH. [Link]
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5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. [Link]
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CAS#:1565927-14-1 | 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid | Chemsrc. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]
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2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid — Chemical Substance Information - NextSDS. [Link]
- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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